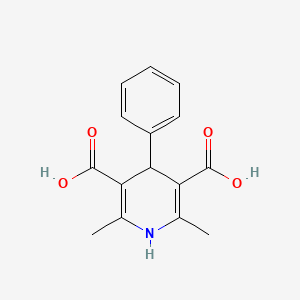acetate CAS No. 79437-79-9](/img/structure/B14450130.png)
Ethyl [(E)-(ethoxymethylidene)amino](oxo)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl (E)-(ethoxymethylidene)aminoacetate is an organic compound with a complex structure that includes both ester and imine functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (E)-(ethoxymethylidene)aminoacetate typically involves the reaction of ethyl acetoacetate with ethyl formate in the presence of a base. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the desired product. Common bases used in this reaction include sodium ethoxide and potassium tert-butoxide. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
Industrial production of Ethyl (E)-(ethoxymethylidene)aminoacetate involves similar synthetic routes but on a larger scale. The process is optimized to maximize yield and minimize waste. This often involves the use of continuous flow reactors and advanced purification techniques such as distillation and crystallization to obtain high-purity product.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl (E)-(ethoxymethylidene)aminoacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different esters or amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like ammonia or primary amines are used under mild conditions to form amides.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Amides and other esters.
Aplicaciones Científicas De Investigación
Ethyl (E)-(ethoxymethylidene)aminoacetate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of Ethyl (E)-(ethoxymethylidene)aminoacetate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release active carboxylic acids, while the imine group can form Schiff bases with amino groups in proteins, potentially altering their function. These interactions can affect various biochemical pathways, leading to the compound’s observed biological effects.
Comparación Con Compuestos Similares
Ethyl (E)-(ethoxymethylidene)aminoacetate can be compared with other esters and imines:
Ethyl Acetate: A simpler ester with similar reactivity but lacking the imine group.
Ethyl Formate: Another ester with different reactivity due to the formate group.
Acetone Imine: A simpler imine that lacks the ester functionality.
The uniqueness of Ethyl (E)-(ethoxymethylidene)aminoacetate lies in its combination of ester and imine groups, which allows it to participate in a wider range of chemical reactions and makes it a versatile intermediate in organic synthesis.
Propiedades
Número CAS |
79437-79-9 |
|---|---|
Fórmula molecular |
C7H11NO4 |
Peso molecular |
173.17 g/mol |
Nombre IUPAC |
ethyl 2-(ethoxymethylideneamino)-2-oxoacetate |
InChI |
InChI=1S/C7H11NO4/c1-3-11-5-8-6(9)7(10)12-4-2/h5H,3-4H2,1-2H3 |
Clave InChI |
MGFZNQMSXKBNIA-UHFFFAOYSA-N |
SMILES canónico |
CCOC=NC(=O)C(=O)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-[2-(2-Hydroxy-3,5,6-trimethylphenyl)hydrazinylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14450047.png)
![2-Methyl-2-(4-methylpent-3-en-1-yl)-2H-naphtho[2,3-b]pyran-5,10-dione](/img/structure/B14450055.png)
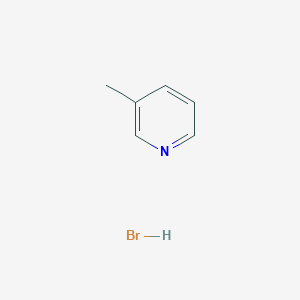
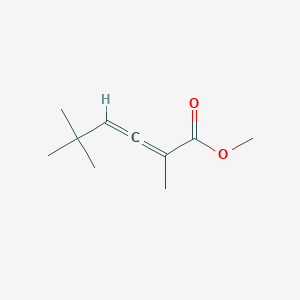
![Tetrahydroalstonate d'imidazole [French]](/img/structure/B14450064.png)

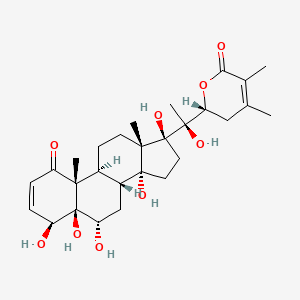
![1-[(4-Methoxyphenyl)methyl]-4,6-diphenylpyridine-2-thione](/img/structure/B14450104.png)
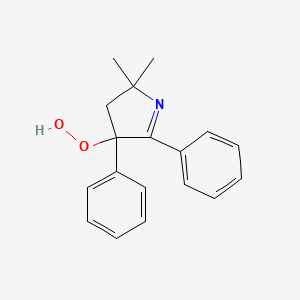
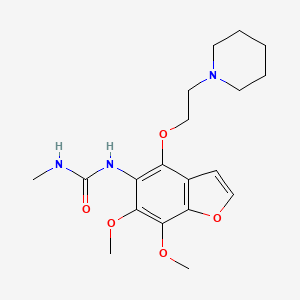

![1,3,7-Triphenyl-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane](/img/structure/B14450143.png)

